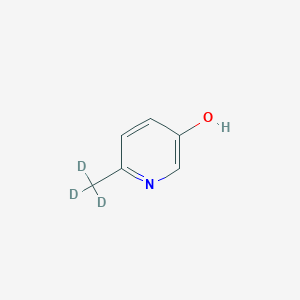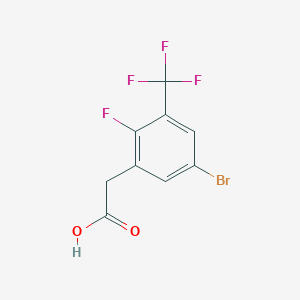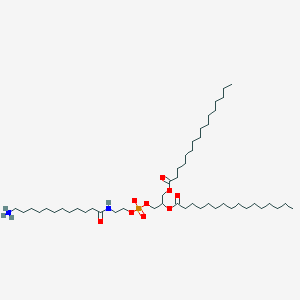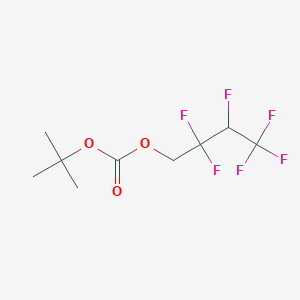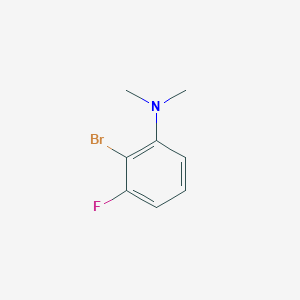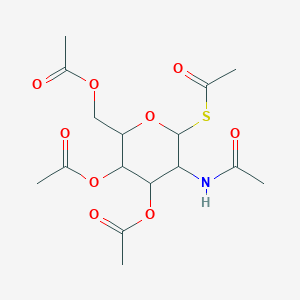
2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose is a complex carbohydrate derivative. It is a modified form of glucopyranose, which is a glucose molecule in its pyranose form. This compound is characterized by the presence of multiple acetyl groups and a thio linkage, making it a valuable intermediate in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose typically involves the acetylation of 2-deoxy-2-acetamido-D-glucose. The process includes the following steps:
Acetylation: The hydroxyl groups at positions 3, 4, and 6 of the glucopyranose ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Thio Linkage Formation: The anomeric hydroxyl group is converted to a thio linkage by reacting with a thiol reagent, such as thioacetic acid, under acidic conditions.
Final Acetylation: The resulting compound is further acetylated at the 1-S position to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.
Oxidation: The thio linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Deacetylated glucopyranose derivatives.
Oxidation: Sulfoxides or sulfones.
Substitution: Functionalized glucopyranose derivatives.
Scientific Research Applications
2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosyl donors.
Biology: Employed in the study of glycosylation processes and glycoprotein synthesis.
Mechanism of Action
The mechanism of action of 2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetyl and thio groups play a crucial role in modulating its activity and binding affinity. The compound can inhibit or activate certain biochemical pathways, depending on its structural configuration and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride: Similar in structure but with a chloride group instead of a thio linkage.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose: Lacks the thio linkage and has an additional acetyl group at the 1-position.
Uniqueness
2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose is unique due to its thio linkage, which imparts distinct chemical and biological properties. This feature makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C16H23NO9S |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-acetylsulfanyloxan-2-yl)methyl acetate |
InChI |
InChI=1S/C16H23NO9S/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)26-16(13)27-11(5)22/h12-16H,6H2,1-5H3,(H,17,18) |
InChI Key |
ZFVQIBIWKBDEPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1SC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


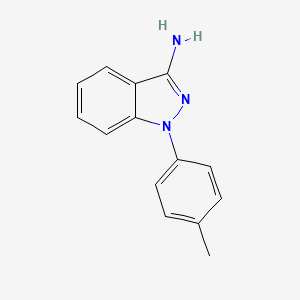
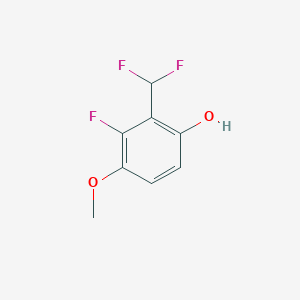
![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate](/img/structure/B12080609.png)
![3-Aminofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12080612.png)
